molecular formula C11H18O B13830842 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone

1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone

Cat. No.: B13830842
M. Wt: 166.26 g/mol
InChI Key: BYLAMFYYFKMEER-UHFFFAOYSA-N
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Description

1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone with a cyclohexene ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isophorone with malononitrile in the presence of sodium acetate trihydrate and anhydrous ethanol, followed by heating to 80°C and stirring for about 12 hours . Another method involves the controlled hydrogenation of 3,5,5-trimethyl-2-cyclohexen-1-ol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Palladium on activated charcoal, ethylene atmosphere.

    Substitution: Malononitrile, basic conditions.

Major Products:

    Oxidation: Corresponding carbonyl compound.

    Substitution: 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.

Scientific Research Applications

1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone involves its interaction with molecular pathways in biological systems. It acts as an allergen by interacting with molecular pathways involved in allergic reactions . Additionally, it functions as a fragrance by imparting an agreeable smell through its interaction with olfactory receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the synthesis of tertiary amines and as a fragrance modifier.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,5,5-trimethylcyclohex-2-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-8-5-6-11(3,4)7-10(8)9(2)12/h5,10H,6-7H2,1-4H3

InChI Key

BYLAMFYYFKMEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1C(=O)C)(C)C

Origin of Product

United States

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